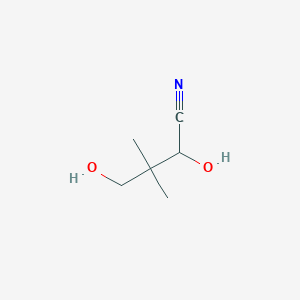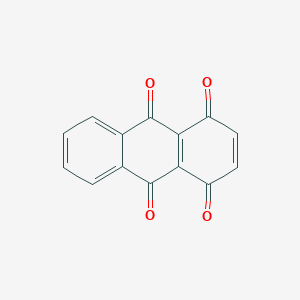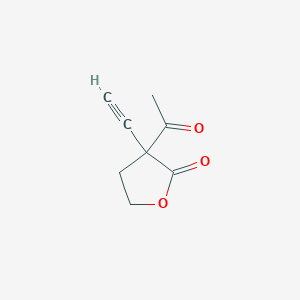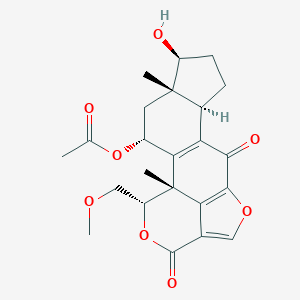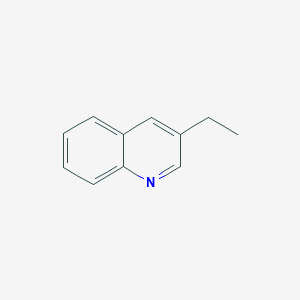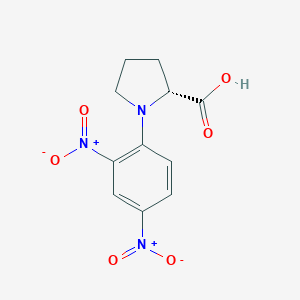
MDMA hydrochloride
Overview
Description
MDMA hydrochloride, also known as ecstasy or molly, is a synthetic drug that acts as a stimulant and hallucinogen . It is an N-substituted amphetamine analog and is classified as a hallucinogen . It produces an energizing effect, distortions in time and perception, and enhanced enjoyment from sensory experiences . It has also been described as an entactogen—a drug that can increase self-awareness and empathy .
Molecular Structure Analysis
The molecular formula of MDMA hydrochloride is C11H16ClNO2 . The molecular weight is 229.70 g/mol . The InChI is InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H . The Canonical SMILES is CC(CC1=CC2=C(C=C1)OCO2)NC.Cl .
Chemical Reactions Analysis
MDMA is synthesized in a four-step process beginning with a noncontrolled starting material .
Physical And Chemical Properties Analysis
Scientific Research Applications
PTSD Treatment
MDMA-assisted therapy has shown significant potential in the treatment of Post-Traumatic Stress Disorder (PTSD). In a randomized, double-blind, placebo-controlled, multi-site Phase 3 clinical trial, MDMA-assisted therapy induced significant attenuation in the Clinician-Administered PTSD Scale for DSM-5 compared to Therapy with placebo . This therapy facilitated statistically significant greater improvement on the Toronto Alexithymia Scale (TAS-20), the Self Compassion Scale (SCS), and most Inventory of Altered Self-Capacities (IASC) factors .
Emotional Coping Skills Enhancement
MDMA-assisted therapy has been found to help improve emotional coping skills. Deficits in these skills and altered self-capacities constitute major obstacles to successful completion of available treatments. MDMA-assisted therapy has shown to have significant positive effects on transdiagnostic mental processes of self-experience which are often associated with poor treatment outcomes .
Treatment of Psychiatric Disorders
Modern medicine has been shaken by the surge of psychedelic science that proposes a new approach to mitigate mental disorders, such as depression and post-traumatic stress disorder . Clinical trials to investigate whether psychedelic substances can treat psychiatric conditions are now underway .
Use in Neurological Disorders
There is less discussion around the use of MDMA in neurological disorders due to brain injury . However, one suggested implementation of brain-complexity enhancing psychedelics is to treat people with post-comatose disorders of consciousness (DoC) .
Impact on Selfhood
The use of MDMA and other psychedelics has been found to have possible counterintuitive effects on the functional connectivity of the default mode network and its possible impact on selfhood .
Personalized Medicine
The role of computational modelling in providing complementary information to experimental studies is being elaborated on. Both contribute to our understanding of the treatment mechanisms and provide a path towards personalized medicine .
Mechanism of Action
Target of Action
MDMA hydrochloride, also known as Midomafetamine, primarily targets the Synaptic Vesicular Amine Transporter and the Sodium-dependent Noradrenaline Transporter . These transporters play a crucial role in the regulation of neurotransmitters in the brain, particularly serotonin, norepinephrine, and dopamine .
Mode of Action
MDMA enters neurons via carriage by the monoamine transporters . Once inside, MDMA inhibits the vesicular monoamine transporter, which results in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm . It induces their release by reversing their respective transporters through a process known as phosphorylation . Additionally, MDMA acts as a weak 5-HT1 and 5-HT2 receptor agonist . The unusual entactogenic effects of MDMA have been hypothesized to be, at least partly, the result of indirect oxytocin secretion via activation of the serotonin system .
Biochemical Pathways
MDMA affects the serotonergic and dopaminergic pathways in the brain . It causes a massive release of serotonin and dopamine from nerve endings . This increase in synaptic serotonin and dopamine is further enhanced by MDMA-induced blockade of their reuptake into their respective terminals .
Pharmacokinetics
MDMA displays a complex, nonlinear pharmacokinetics profile, with zeroth order kinetics occurring at higher doses . This is due to autoinhibition of CYP2D6 and CYP2D8, enzymes involved in the metabolism of MDMA . The half-life of MDMA varies between individuals, with reported values of 5.8±2.2 hours for ®-MDMA and 3.6±0.9 hours for (S)-MDMA .
Result of Action
The molecular and cellular effects of MDMA’s action include long-lasting changes in brain serotonergic systems . MDMA’s interaction with its targets leads to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm, which can cause neurotoxic damage to monoaminergic terminals and non-aminergic cell bodies in the brain .
Action Environment
Environmental factors such as warm temperature and physical activity can intensify the effects of MDMA . These factors facilitate serotonergic and other neural systems such as glutamatergic and autonomic transmissions, resulting in intensification of the serotonin syndrome . This intensification is blocked by the 5-HT2A receptor antagonist M100907, competitive N-methyl-D-aspartic acid (NMDA) receptor antagonist CGS19755, autonomic ganglionic blocker hexamethonium, and the benzodiazepine-GABAA receptor agonist midazolam .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVONVCYWRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42542-10-9 (Parent) | |
| Record name | MDMA hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048893 | |
| Record name | (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MDMA hydrochloride | |
CAS RN |
64057-70-1 | |
| Record name | 3,4-Methylenedioxymethamphetamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64057-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MDMA hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64057-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Methylenedioxymethylamphetamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIDOMAFETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNB4E1K0AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




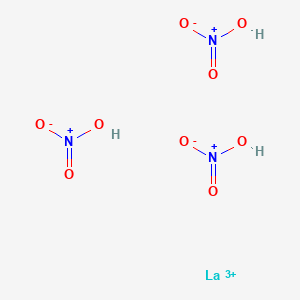
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
